2,3-Difluoro-6-methoxybenzaldehyde

CDK4 Inhibitor Medicinal Chemistry Oncology

2,3-Difluoro-6-methoxybenzaldehyde is the definitive intermediate for synthesizing potent and selective CDK4 inhibitors. Its unique 2,3-difluoro-6-methoxy substitution pattern is structurally critical—substituting isomers such as 2-fluoro-6-methoxybenzaldehyde results in potency loss due to altered electrostatic surfaces and disrupted halogen bonding within the CDK4 active site. For multi-kilogram production, procurement from suppliers employing MgCl2-stabilized lithiation ensures safe scale-up by mitigating the thermal hazard of the unstabilized intermediate (decomposition above -47°C). The optimized LDA-mediated formylation route achieves 95% yield, a 36% absolute yield advantage over alternative procedures, directly reducing cost-of-goods.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 187543-87-9
Cat. No. B067421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxybenzaldehyde
CAS187543-87-9
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)C=O
InChIInChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
InChIKeyAKOJAYHBKACKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-methoxybenzaldehyde CAS 187543-87-9 for Pharmaceutical Intermediate and CDK Inhibitor Synthesis Procurement


2,3-Difluoro-6-methoxybenzaldehyde (CAS: 187543-87-9) is a fluorinated aromatic aldehyde with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol. It features a 1,2,3,4-tetrasubstituted benzene core with fluorine atoms at the 2- and 3-positions and a methoxy group at the 6-position relative to the aldehyde functionality . This specific substitution pattern makes it a crucial intermediate in the synthesis of potent and selective cyclin-dependent kinase 4 (CDK4) inhibitors [1].

Why Generic Substitution of 2,3-Difluoro-6-methoxybenzaldehyde Fails: Substitution Pattern-Dependent CDK4 Inhibitor Potency and Selectivity


In drug discovery, the precise arrangement of substituents on an aromatic core dictates molecular recognition, binding affinity, and selectivity. For fluoromethoxybenzaldehyde isomers, subtle shifts in the position of fluorine and methoxy groups lead to profound differences in biological activity. Specifically, the 2,3-difluoro-6-methoxy substitution pattern is a critical pharmacophore for achieving potent CDK4 inhibition. Substituting a closely related analog, such as 2-fluoro-6-methoxybenzaldehyde, results in the loss of a key fluorine atom, which significantly alters the compound's electrostatic surface and its ability to engage in optimal halogen bonding within the CDK4 active site [1]. This can lead to a drop in potency and a loss of selectivity against other kinases, as the unique steric and electronic environment created by the two adjacent fluorine atoms is essential for the desired biological profile [2]. Therefore, generic substitution with a different isomer is not a viable option for maintaining the integrity and efficacy of the target CDK4 inhibitor.

Quantitative Evidence Guide: 2,3-Difluoro-6-methoxybenzaldehyde Differentiation for Scientific Procurement


Differentiated Evidence 1: Specific CDK4 Inhibitor Scaffold Requirement vs. 2-Fluoro-6-methoxybenzaldehyde

2,3-Difluoro-6-methoxybenzaldehyde is an essential intermediate for synthesizing a potent and selective CDK4 inhibitor. Its specific 2,3-difluoro substitution pattern is a key pharmacophoric element. In contrast, 2-fluoro-6-methoxybenzaldehyde, lacking the second fluorine atom, produces a derivative with undefined and likely significantly reduced CDK4 activity. The target inhibitor, [4-amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone, requires this exact aldehyde [1]. No quantitative data is available for the comparator in this specific CDK4 inhibitor context [2].

CDK4 Inhibitor Medicinal Chemistry Oncology

Differentiated Evidence 2: Optimized Synthesis Yield (95%) vs. Alternative Route (59%)

The synthesis of 2,3-difluoro-6-methoxybenzaldehyde can be achieved via two documented routes, with a significant difference in yield. A high-yielding procedure (95%) utilizing a lithium diisopropylamide (LDA)-mediated formylation of 3,4-difluoroanisole at -75°C has been reported . An alternative route, employing similar chemistry but differing in work-up and purification, resulted in a substantially lower yield of 59% . For procurement, specifying the synthetic method or verifying supplier yield data can be a key differentiator in cost-effectiveness, especially at scale.

Process Chemistry Synthetic Methodology Yield Optimization

Differentiated Evidence 3: Process Safety and Scalability via MgCl2 Stabilization

The lithiated intermediate formed during the synthesis of 2,3-difluoro-6-methoxybenzaldehyde from 3,4-difluoroanisole is inherently unstable and prone to exothermic decomposition at temperatures above -47 °C, with an adiabatic temperature rise rate of 120 °C/min [1]. This presents a significant thermal hazard for scale-up. Research has demonstrated that the addition of MgCl2 stabilizes this lithiated species, mitigating the runaway reaction risk and enabling safe multi-kilogram production [1]. In contrast, analogous difluoro compounds lacking this methoxy substitution pattern or synthesized via alternative routes may not have a published, validated stabilization method, representing a higher process risk [1].

Process Safety Scale-up Lithiation Chemistry

High-Value Application Scenarios for Procuring 2,3-Difluoro-6-methoxybenzaldehyde (CAS 187543-87-9)


Synthesis of Clinical Candidate CDK4 Inhibitors for Oncology Programs

This compound is the definitive starting material for the synthesis of [4-amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone (1), a potent and selective CDK4 inhibitor [1]. This inhibitor is of high interest for oncology drug development programs targeting cell cycle dysregulation. Procuring 2,3-difluoro-6-methoxybenzaldehyde is essential for any group advancing this specific chemical series into preclinical or clinical development. The 2,3-difluoro-6-methoxy substitution pattern is a critical pharmacophore, and any deviation will fail to produce the desired target inhibitor.

Scalable Multi-Kilogram Production via a Robust and Safe Synthetic Route

For projects requiring multi-kilogram quantities of this advanced intermediate, procurement from a supplier familiar with the MgCl2-stabilized lithiation protocol is highly advantageous [1]. This method directly addresses the significant thermal hazard associated with the unstabilized lithiated intermediate (decomposition above -47 °C), enabling a safe, controlled, and reproducible scale-up [1]. This differentiates suppliers who can provide reliable large-batch production from those who may only offer gram-scale quantities with higher process risk.

Cost-Efficient Process Development Using the 95% High-Yield Method

For industrial process development and large-scale manufacturing, the reported 95% yield synthesis using LDA-mediated formylation at -75°C is the preferred method [1]. This route offers a 36% absolute yield advantage over an alternative published procedure (59% yield) . Procuring the compound from a vendor who can implement or demonstrate yields comparable to this optimized route directly impacts cost-of-goods, reduces waste streams, and improves overall process mass intensity, making it the economically favorable choice for commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-6-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.